N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the Benzamide Moiety: This involves the reaction of the intermediate compound with benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents to introduce additional functional groups.
Reduction: Reducing agents can be used to modify the cyano or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide: Lacks the 5,6-dihydro modification.
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the cyano and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The 5,6-dihydro modification also adds to its distinct structural and functional properties.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)10-4-1-3-9(7-10)14(22)21-15-12(8-20)11-5-2-6-13(11)23-15/h1,3-4,7H,2,5-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOCAPPASDHKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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